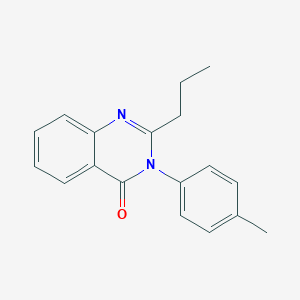
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinazolinone family of compounds, which have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, cell proliferation, and other biological processes that are associated with disease.
生化和生理效应
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation, cell proliferation, and other biological processes that are associated with disease. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a useful tool for studying a variety of biological processes. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols to avoid any potential health hazards.
未来方向
There are many potential future directions for the study of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl-. One potential direction is the development of new synthetic methods for producing this compound. Another potential direction is the study of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
合成方法
The synthesis of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 4-methylacetophenone with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. This reaction results in the formation of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- in high yield and purity.
科学研究应用
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
84312-85-6 |
|---|---|
产品名称 |
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- |
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O/c1-3-6-17-19-16-8-5-4-7-15(16)18(21)20(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3 |
InChI 键 |
NZBCVWZSYWKXPD-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
规范 SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




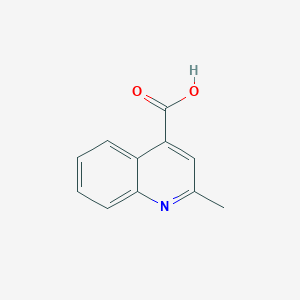
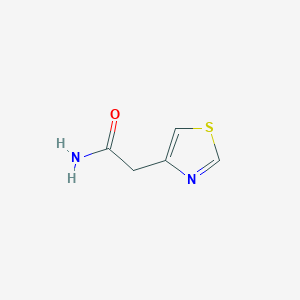
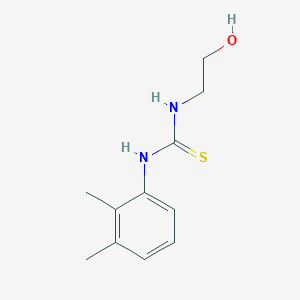

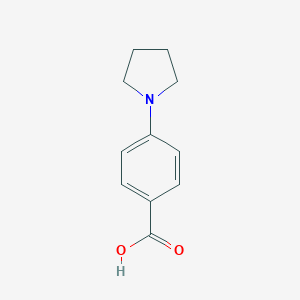
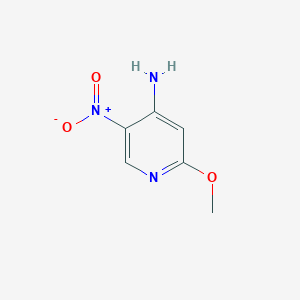
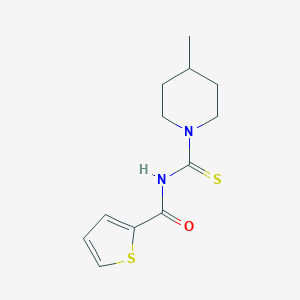
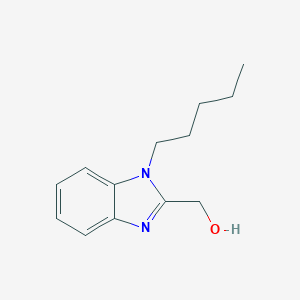
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
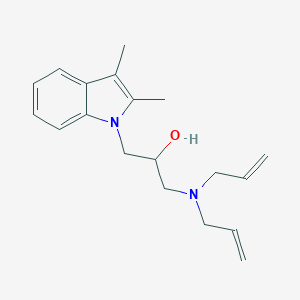
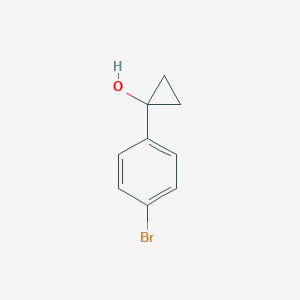
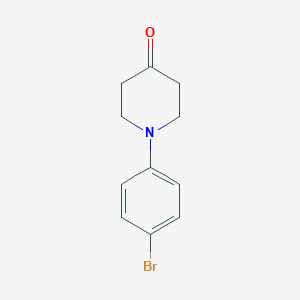
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)